molecular formula C7H6N2OS B15245334 6-Methyloxazolo[5,4-b]pyridine-2-thiol

6-Methyloxazolo[5,4-b]pyridine-2-thiol

Cat. No.: B15245334
M. Wt: 166.20 g/mol
InChI Key: CMLCMPZIAVMYRQ-UHFFFAOYSA-N
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Description

6-Methyloxazolo[5,4-b]pyridine-2-thiol is a heterocyclic compound that belongs to the class of oxazole derivatives It is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloxazolo[5,4-b]pyridine-2-thiol typically involves the cyclization of pyridine derivatives with thiourea in the presence of suitable catalysts. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyloxazolo[5,4-b]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiolates.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyloxazolo[5,4-b]pyridine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Methyloxazolo[5,4-b]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine: Similar in structure but contains a thiazole ring instead of an oxazole ring.

    Isoxazolo[5,4-b]pyridine: Contains an isoxazole ring instead of an oxazole ring.

    Pyridothiazoles: Compounds with a fused pyridine and thiazole ring system.

Uniqueness

6-Methyloxazolo[5,4-b]pyridine-2-thiol is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

6-methyl-1H-[1,3]oxazolo[5,4-b]pyridine-2-thione

InChI

InChI=1S/C7H6N2OS/c1-4-2-5-6(8-3-4)10-7(11)9-5/h2-3H,1H3,(H,9,11)

InChI Key

CMLCMPZIAVMYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)OC(=S)N2

Origin of Product

United States

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